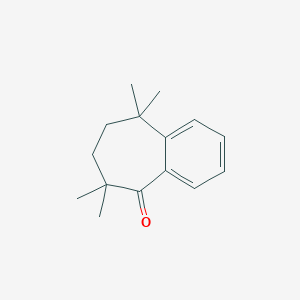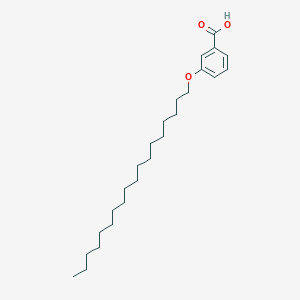
2,2'-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride is a complex organic compound with the molecular formula C14H16F2N2O5S2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features sulfonyl fluoride groups, which are known for their reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-methyl-1-phenyl-5-pyrazolone.
Introduction of the Sulfonyl Fluoride Groups: The pyrazolone derivative is then reacted with ethane sulfonyl fluoride under basic conditions to introduce the sulfonyl fluoride groups at the 4,4’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Hydrolysis Products: Sulfonic acids.
科学的研究の応用
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride groups. These groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pyrazole ring may also interact with specific molecular targets, modulating various biological pathways.
類似化合物との比較
Similar Compounds
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl chloride
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl bromide
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl iodide
Uniqueness
The uniqueness of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride lies in the presence of sulfonyl fluoride groups, which are highly reactive and can form stable covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
特性
分子式 |
C14H16F2N2O5S2 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
2-[4-(2-fluorosulfonylethyl)-3-methyl-5-oxo-1-phenylpyrazol-4-yl]ethanesulfonyl fluoride |
InChI |
InChI=1S/C14H16F2N2O5S2/c1-11-14(7-9-24(15,20)21,8-10-25(16,22)23)13(19)18(17-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChIキー |
NKNMJZMXMKUKCH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1(CCS(=O)(=O)F)CCS(=O)(=O)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)


![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)

![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)
